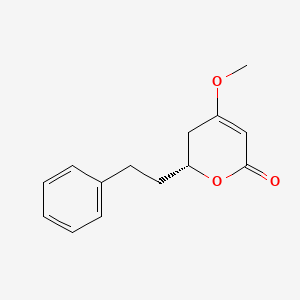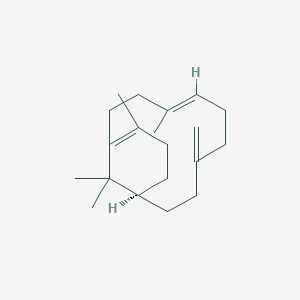
(1R,7E,11Z)-(-)-verticilla-4(20),7,11-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,7E,11Z)-(-)-verticilla-4(20),7,11-triene is a natural product found in Bursera kerberi with data available.
Aplicaciones Científicas De Investigación
Isolation and Structural Analysis
- The compound (1R,7E,11Z)-(-)-verticilla-4(20),7,11-triene has been isolated from various natural sources, including the stems of Bursera suntui and Bursera kerberi. These studies provide insights into the structural and stereochemical characteristics of this compound, elucidated through NMR and other spectroscopic techniques. These findings contribute significantly to our understanding of the natural occurrence and structural diversity of verticillane derivatives (Hernández-Hernández et al., 2005).
Biogenetic Relationships
- Research exploring the Wagner-Meerwein rearrangement of epimeric verticillols, which includes derivatives of verticilla-4(20),7,11-triene, has provided valuable insights into the biogenetic relationships between different classes of diterpenes. These studies contribute to our understanding of the biosynthetic pathways and the transformation processes of verticillane and phomactane diterpenes (Del Río-Chávez et al., 2019).
Chemical Constituent Analysis
- The essential oil of Boswellia carterii resinoid (olibanum) has been analyzed, leading to the identification of this compound as a new verticillane-type diterpene. Such studies highlight the compound's role as a chemical constituent in essential oils, contributing to the aroma profile and potential therapeutic properties of the oil (Basar, Koch, & König, 2001).
Propiedades
Fórmula molecular |
C20H32 |
|---|---|
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
(4E,11R)-4,14,15,15-tetramethyl-8-methylidenebicyclo[9.3.1]pentadeca-1(14),4-diene |
InChI |
InChI=1S/C20H32/c1-15-7-6-8-16(2)10-14-19-17(3)11-13-18(12-9-15)20(19,4)5/h8,18H,1,6-7,9-14H2,2-5H3/b16-8+/t18-/m1/s1 |
Clave InChI |
SNPPNYAGNBWZCL-XSZFBFBBSA-N |
SMILES isomérico |
C/C/1=C\CCC(=C)CC[C@@H]2CCC(=C(C2(C)C)CC1)C |
SMILES |
CC1=CCCC(=C)CCC2CCC(=C(C2(C)C)CC1)C |
SMILES canónico |
CC1=CCCC(=C)CCC2CCC(=C(C2(C)C)CC1)C |
Sinónimos |
verticilla-4(20),7,11-triene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



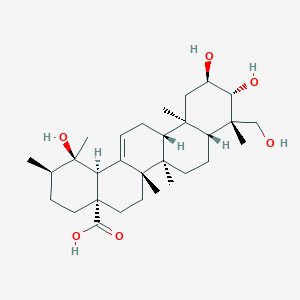

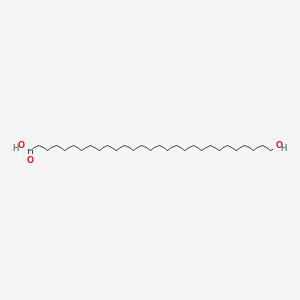
![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-(3-pyridinyl)-, (5R,6S)-](/img/structure/B1252530.png)
![4-hydroxy-1-[(1S,2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hex-2-yl]-5-methyl-2(1H)-pyrimidinone](/img/structure/B1252531.png)
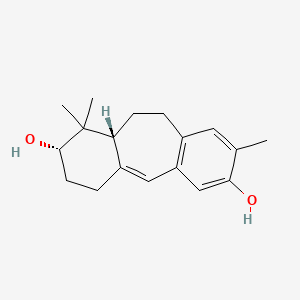
![(1R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1252533.png)

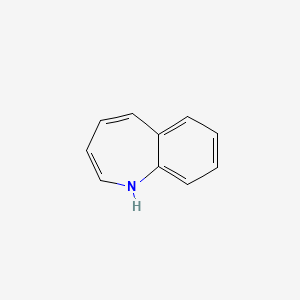

![N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxopyridin-1-yl]acetamide](/img/structure/B1252543.png)
